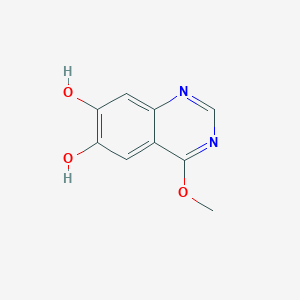
4-Methoxyquinazoline-6,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxyquinazoline-6,7-diol is a heterocyclic aromatic compound with the molecular formula C₉H₈N₂O₃ It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
4-Methoxyquinazoline-6,7-diol can be synthesized through several methods. One common approach involves the reaction of 4-methoxyquinazoline with suitable reagents to introduce hydroxyl groups at the 6 and 7 positions. For instance, the compound can be prepared by reacting 4-methoxyquinazoline with hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials and reagents are continuously fed into the reactor, and the product is collected at the outlet, ensuring a steady production rate.
化学反応の分析
Types of Reactions
4-Methoxyquinazoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-6,7-dione derivatives.
Reduction: Reduction reactions can convert the diol to the corresponding dihydroquinazoline derivatives.
Substitution: The methoxy group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinazoline-6,7-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
4-Methoxyquinazoline-6,7-diol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinazoline derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is a precursor in the synthesis of potential anticancer and antiviral agents. Quinazoline derivatives have shown promise in inhibiting tyrosine kinases, which are involved in the progression of certain cancers.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 4-methoxyquinazoline-6,7-diol involves its interaction with specific molecular targets. In medicinal chemistry, quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases by binding to their active sites. This inhibition can block signal transduction pathways that are crucial for cancer cell proliferation and survival. The compound’s hydroxyl groups at the 6 and 7 positions enhance its binding affinity to these enzymes, making it a potent inhibitor.
類似化合物との比較
4-Methoxyquinazoline-6,7-diol can be compared with other quinazoline derivatives such as:
4,6,7-Trimethoxyquinazoline: This compound has three methoxy groups, which may alter its chemical reactivity and biological activity compared to this compound.
4-Aminoquinazoline-6,7-diol: The presence of an amino group at the 4-position can significantly change the compound’s pharmacological properties.
4-Chloroquinazoline-6,7-diol: The chloro substituent can affect the compound’s reactivity and its interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of hydrophilicity and hydrophobicity, making it a versatile intermediate for further chemical modifications.
特性
IUPAC Name |
4-methoxyquinazoline-6,7-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9-5-2-7(12)8(13)3-6(5)10-4-11-9/h2-4,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRJMGINHRAKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=CC(=C(C=C21)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














